molecular formula C17H31N3S B4712309 N,4-dicyclohexyl-1-piperazinecarbothioamide

N,4-dicyclohexyl-1-piperazinecarbothioamide

Cat. No. B4712309
M. Wt: 309.5 g/mol
InChI Key: MYPCNXFZLCONTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dicyclohexyl-1-piperazinecarbothioamide (D-CPPene) is a chemical compound that has gained attention in the field of neuroscience due to its potential as a neuroprotective agent. D-CPPene belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of N,4-dicyclohexyl-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that this compound exerts its neuroprotective effects by modulating the activity of glutamate receptors. Glutamate is a neurotransmitter that plays a crucial role in neuronal communication. Excessive glutamate release can lead to excitotoxicity and neuronal damage. This compound has been found to selectively block the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, which are known to be involved in excitotoxicity.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce neuronal damage caused by ischemia and traumatic brain injury. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N,4-dicyclohexyl-1-piperazinecarbothioamide in lab experiments is its stability under normal laboratory conditions. This compound can be stored for extended periods without significant degradation. Additionally, this compound has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in aqueous solutions.

Future Directions

There are several future directions for research on N,4-dicyclohexyl-1-piperazinecarbothioamide. One area of interest is the development of novel formulations of this compound that improve its solubility in water. This would make it easier to administer this compound to cells or animals in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This could lead to the development of more potent and selective NMDA receptor blockers. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. If successful, this compound could become a promising treatment option for neurodegenerative diseases.
Conclusion
In conclusion, this compound is a promising compound with potential as a neuroprotective agent. Its anti-inflammatory, antioxidant, and anti-apoptotic properties make it a promising candidate for the treatment of neurodegenerative diseases. Although further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans, this compound represents a promising avenue for the development of novel neuroprotective agents.

Scientific Research Applications

N,4-dicyclohexyl-1-piperazinecarbothioamide has been extensively studied for its potential as a neuroprotective agent. It has been found to exhibit anti-inflammatory, antioxidant, and anti-apoptotic properties. These properties make this compound a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N,4-dicyclohexylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPCNXFZLCONTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.